
7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one
説明
7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one is a chemical compound with the CAS Number: 1566199-72-1 . It has a molecular weight of 198.58 . The IUPAC name for this compound is 7-chloro-8-fluoroquinazolin-4-ol .
Molecular Structure Analysis
The InChI code for 7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one is1S/C8H4ClFN2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) . This indicates the molecular structure of the compound. It is stored at room temperature . The compound’s physical form, molecular weight, and IUPAC name are some of its known properties .
科学的研究の応用
Antitumor and Anticancer Applications
Quinazolinone derivatives, including dihydroquinazolinones, are known for their antitumor and anticancer properties. They have been studied for their potential to inhibit tumor growth and proliferation. The specific substitution pattern on the quinazolinone scaffold, such as the chlorine and fluorine atoms in 7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one, can influence its biological activity and effectiveness in cancer therapy .
Antioxidant Properties
These compounds also exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress that can lead to chronic diseases including cancer. The unique structure of 7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one may contribute to its ability to scavenge free radicals .
Antibacterial and Antifungal Effects
The antibacterial and antifungal activities of quinazolinone derivatives make them valuable in the development of new antimicrobial agents. Research has shown that modifications to the quinazolinone ring can enhance these properties .
Anticonvulsant Activity
Dihydroquinazolinones have been explored for their anticonvulsant effects, which could be beneficial in treating seizure disorders. The presence of halogen atoms in the compound could affect its interaction with neuronal targets .
Antihypertensive Use
These compounds have potential applications as antihypertensive drugs due to their ability to modulate blood pressure. The specific effects of 7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one on cardiovascular targets would be an interesting area for further research .
Serotonin Receptor Ligands
Quinazolinones can act as ligands for serotonin receptors (5-HT), which are involved in various physiological processes including mood regulation, appetite, and sleep. The structural features of 7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one may allow it to bind selectively to these receptors .
Cytotoxicity Studies
Research into the cytotoxic effects of quinazolinone derivatives on various cancer cell lines is ongoing. These studies aim to understand the mechanisms by which these compounds induce cell death in cancer cells .
Synthesis of Modified Derivatives
The dihydroquinazolinone core is used as a synthon for synthesizing modified derivatives with varied biological activities. This versatility makes it a valuable scaffold in medicinal chemistry .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
Quinazolinone derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors involved in various cellular processes .
Mode of Action
It is known that quinazolinone derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinazolinone derivatives are known to influence a range of biochemical pathways, often resulting in downstream effects such as modulation of enzyme activity or alteration of cellular signaling .
Result of Action
It has been reported that certain quinazolinone derivatives exhibit antibacterial activity , suggesting that this compound may also have similar effects.
特性
IUPAC Name |
7-chloro-8-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSJIVBWHFDFBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC=N2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one | |
CAS RN |
1566199-72-1 | |
| Record name | 7-chloro-8-fluoro-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



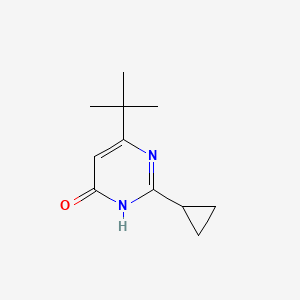
![5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436783.png)
![2-(piperazin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436784.png)


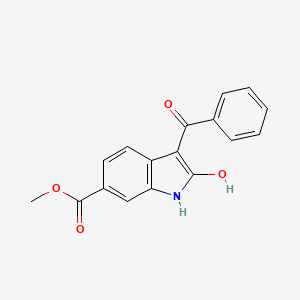
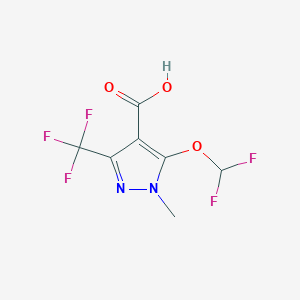
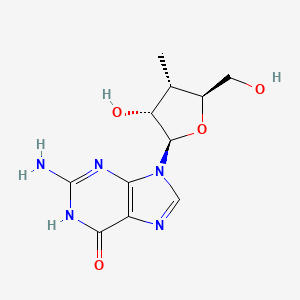
![3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B1436794.png)
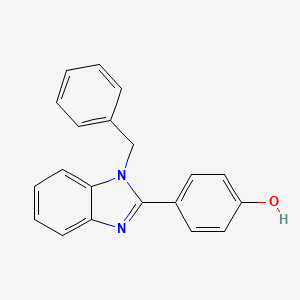
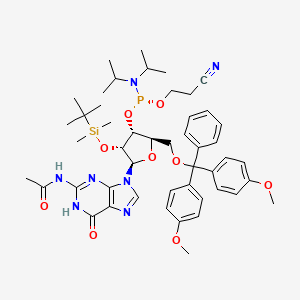
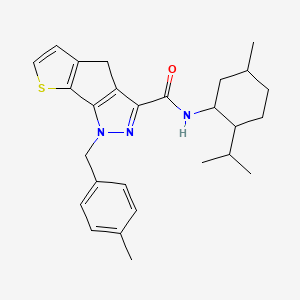
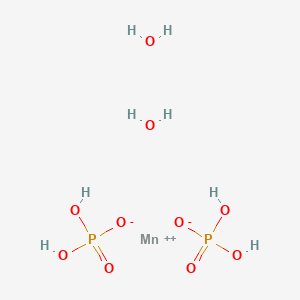
![(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436805.png)